-(Ethoxycarbonyl)phenylzinc iodide is an organozinc compound used in organic synthesis as a nucleophilic reagent. The zinc atom acts as a Lewis acid, activating the attached phenyl ring towards nucleophilic attack. The presence of the ethoxycarbonyl group (ester) at the 3rd position provides a reactive site for further functionalization.
One of the primary applications of 3-(Ethoxycarbonyl)phenylzinc iodide is in the Negishi coupling reaction []. This reaction allows for the formation of carbon-carbon bonds between an organic halide (aryl or vinyl) and the organozinc reagent. The reaction is catalyzed by palladium complexes, and the product is a substituted aromatic or alkene compound incorporating the functionality of the organozinc reagent. The presence of the ester group in 3-(Ethoxycarbonyl)phenylzinc iodide allows for further manipulation through hydrolysis or other transformations, providing a versatile building block for organic synthesis [, ].
Research suggests that 3-(Ethoxycarbonyl)phenylzinc iodide may also hold promise in other areas of scientific exploration. Studies have investigated its potential applications in the development of functional materials []. However, more research is required to fully understand its potential in these areas.
3-(Ethoxycarbonyl)phenylzinc iodide is an organozinc compound characterized by the presence of a phenyl group attached to a zinc atom, which is further bonded to an ethoxycarbonyl group and iodide. It is typically utilized in organic synthesis as a reagent for cross-coupling reactions, particularly in the formation of biaryl compounds. The molecular formula for 3-(Ethoxycarbonyl)phenylzinc iodide is C11H13I1O2Zn, and it has a molecular weight of approximately 341.46 g/mol. This compound is soluble in tetrahydrofuran (THF) and other polar organic solvents, making it suitable for various laboratory applications .
The synthesis of 3-(Ethoxycarbonyl)phenylzinc iodide typically involves the reaction of phenylmagnesium bromide with ethyl ethoxycarbonylacetate followed by treatment with zinc iodide. This process allows for the introduction of both the ethoxycarbonyl and zinc functionalities onto the phenyl ring. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
3-(Ethoxycarbonyl)phenylzinc iodide finds applications primarily in organic synthesis, particularly in:
Interaction studies involving 3-(Ethoxycarbonyl)phenylzinc iodide often focus on its reactivity with various electrophiles and nucleophiles in cross-coupling reactions. The efficiency of these interactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. Research has indicated that the nature of substituents on both the organozinc compound and the electrophile can significantly affect reaction rates and product distributions .
Several compounds exhibit structural similarities to 3-(Ethoxycarbonyl)phenylzinc iodide, particularly other organozinc reagents. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
4-(Ethoxycarbonyl)phenylzinc iodide | Similar structure but differs at substitution | Often used for different regioselectivity in reactions |
2-(Ethoxycarbonyl)phenylzinc iodide | Similar but positioned differently on the ring | May exhibit different reactivity patterns |
Phenylzinc iodide | Lacks ethoxycarbonyl group | More straightforward reactivity; less steric hindrance |
The uniqueness of 3-(Ethoxycarbonyl)phenylzinc iodide lies in its specific substitution pattern which influences its reactivity and selectivity in cross-coupling reactions compared to other similar organozinc compounds.